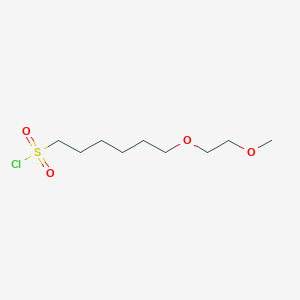
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO4S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride typically involves the reaction of 6-(2-Methoxyethoxy)hexane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
6-(2-Methoxyethoxy)hexane-1-sulfonic acid+SOCl2→6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the sulfonic acid and thionyl chloride are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed:
Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonyl hydride.
Scientific Research Applications
Chemistry: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, sulfonamides derived from this compound are studied for their potential as antibacterial and antifungal agents. These compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Industry: This compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of surfactants and detergents due to its ability to modify the surface properties of molecules.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, it forms sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile. These reactions are crucial in modifying the chemical properties of molecules and creating new compounds with desired functionalities.
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with similar reactivity but different applications due to its aromatic nature.
Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for protecting groups.
Uniqueness: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is unique due to its longer aliphatic chain and the presence of an ether group. This structure imparts different solubility and reactivity properties compared to simpler sulfonyl chlorides. The ether group can also participate in additional interactions, making this compound versatile in various synthetic applications.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-13-7-8-14-6-4-2-3-5-9-15(10,11)12/h2-9H2,1H3 |
InChI Key |
SQEWJJPWIYCPHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



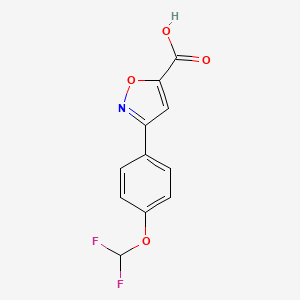
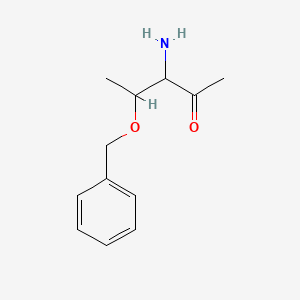
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
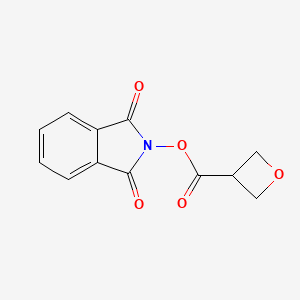

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
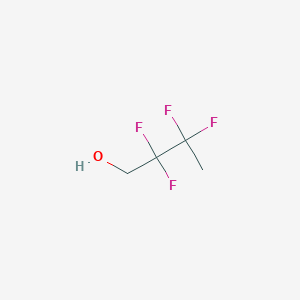
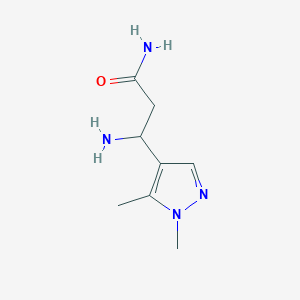
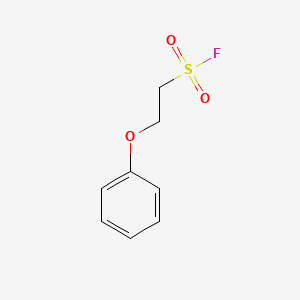
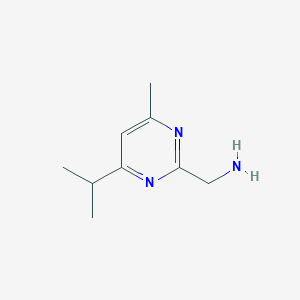
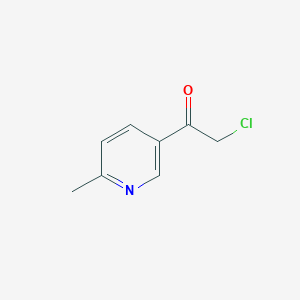
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
